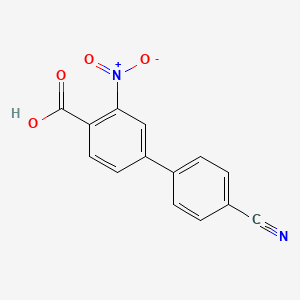
4-(2-Formylphenyl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Formylphenyl)-3-methoxybenzoic acid, commonly referred to as FMBA, is an organic compound with a molecular formula of C11H10O3. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 232-234°C. FMBA is soluble in most organic solvents, such as ethanol and methanol, but it is insoluble in water. FMBA is used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
FMBA has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. It has been used to study the structure-activity relationships of drugs and other compounds, as well as to design new drugs and materials. It has also been used to study the structure of proteins and other biomolecules, and to develop new methods for drug delivery. In addition, FMBA has been used to study the mechanisms of enzyme catalysis and to develop new enzymes for biocatalysis.
Wirkmechanismus
FMBA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the conversion of arachidonic acid to prostaglandins and other eicosanoids. FMBA binds to the active site of the COX-2 enzyme, which prevents it from catalyzing the conversion of arachidonic acid to its product. This inhibition of COX-2 can have a variety of effects, depending on the cell type and the concentration of FMBA.
Biochemical and Physiological Effects
The inhibition of COX-2 by FMBA can have a variety of biochemical and physiological effects. For example, FMBA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition can lead to a decrease in inflammation and pain. FMBA has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential anti-cancer properties. In addition, FMBA has been shown to inhibit the growth of bacteria, suggesting that it may have potential antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FMBA in laboratory experiments has several advantages. First, FMBA is relatively inexpensive and easy to obtain. Second, it is soluble in most organic solvents, making it easy to work with in the laboratory. Third, it is a potent inhibitor of COX-2, making it a useful tool for studying the enzyme.
However, there are also some limitations to using FMBA in laboratory experiments. First, it is not water-soluble, making it difficult to work with in aqueous solutions. Second, it is not very stable, so it must be handled carefully to avoid degradation. Finally, it is not very selective, so it may affect other enzymes in addition to COX-2.
Zukünftige Richtungen
The potential future directions for FMBA are numerous. First, it could be used to develop new drugs and materials with improved properties. Second, it could be used to study the structure and function of proteins and other biomolecules. Third, it could be used to develop new methods for drug delivery. Fourth, it could be used to develop new enzymes for biocatalysis. Finally, it could be used to develop new anti-inflammatory, anti-cancer, and antibacterial agents.
Conclusion
In conclusion, FMBA is a versatile organic compound with a variety of scientific research applications. It is an inhibitor of the enzyme COX-2, and its inhibition can have a variety of biochemical and physiological effects. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. However, it is not water-soluble, it is not very stable, and it is not very selective. There are numerous potential future directions for FMBA, including the development of new drugs and materials, the study of proteins and other biomolecules, the development of new methods for drug delivery, and the development of new enzymes for biocatalysis.
Synthesemethoden
FMBA can be synthesized via a two-step reaction. The first step involves the reaction of 2-formylphenol with sodium methoxide in methanol to form the intermediate, 4-(2-formylphenyl)-3-methoxyphenol. This intermediate is then reacted with acetic anhydride in the presence of pyridine to form the final product, FMBA. This method is simple and efficient, and it has been used to synthesize FMBA in large quantities.
Eigenschaften
IUPAC Name |
4-(2-formylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-10(15(17)18)6-7-13(14)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTURWIPPVGVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688849 |
Source


|
| Record name | 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-27-1 |
Source


|
| Record name | 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














